molecular formula C13H23NO4 B2493859 (2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester CAS No. 1419388-15-0

(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester

Cat. No.: B2493859
CAS No.: 1419388-15-0
M. Wt: 257.33
InChI Key: NOPQWBHHNZWJOD-UWVGGRQHSA-N
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Description

(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester is a chiral compound used in various chemical and pharmaceutical applications. It is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester group. This compound is valuable due to its stereochemistry and functional groups, making it a useful building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as (S)-4-methylproline.

    Protection: The amino group of (S)-4-methylproline is protected using a tert-butoxycarbonyl (Boc) group.

    Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.

The reaction conditions often involve the use of reagents like di-tert-butyl dicarbonate (Boc2O) for protection and ethanol in the presence of a catalyst for esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or Boc group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester depends on its application. In pharmaceutical contexts, it often acts as a prodrug or intermediate, undergoing metabolic transformations to produce active compounds. The molecular targets and pathways involved vary based on the specific drug or compound being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid ethyl ester is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and pharmaceuticals .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4S)-4-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPQWBHHNZWJOD-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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